Fosfomycin calcium hydrate

Übersicht

Beschreibung

Fosfomycin calcium hydrate is a broad-spectrum antibiotic used to treat infections caused by susceptible bacteria . It is effective against both gram-positive and gram-negative bacteria . It is used in the treatment of diseases such as cystitis, deep skin infections, lacrimal sac inflammation, stye, infectious enteritis, blepharitis, and otitis media .

Synthesis Analysis

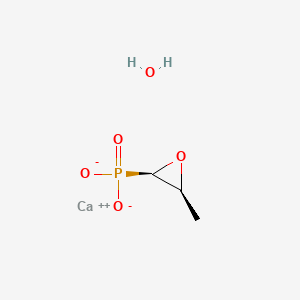

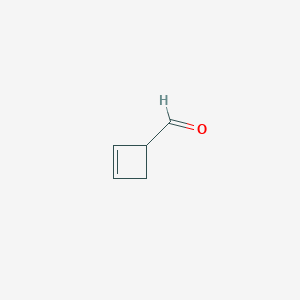

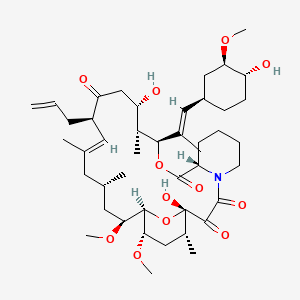

Fosfomycin is produced by Streptomyces fradiae and can also be produced synthetically . It is commercially available as the disodium salt for intravenous administration and as the calcium or trometamol salt for oral administration . The synthesis of fosfomycin involves the addition of different substrates to the C1 of the oxirane ring .Molecular Structure Analysis

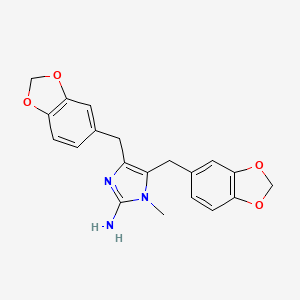

The chemical formula of Fosfomycin calcium hydrate is C3H7CaO5P . It is a phosphoenolpyruvate analog and contains a phosphonic group and an epoxide ring .Chemical Reactions Analysis

Fosfomycin disrupts cell wall synthesis by inhibiting phosphoenolpyruvate synthetase, thus interfering with the production of peptidoglycan . The enzymes involved in the reaction catalyze the opening of the oxirane ring of the antibiotic .Physical And Chemical Properties Analysis

Fosfomycin is a small broad-spectrum molecule . It is a bactericidal, low-molecular weight, broad-spectrum antibiotic .Wissenschaftliche Forschungsanwendungen

Treatment of Urinary Tract Infections (UTIs)

Fosfomycin calcium hydrate is widely used in the treatment of urinary tract infections (UTIs). It is often administered as a single 3-gram oral dose due to its ease of administration and desirable safety profile . A study evaluated the pharmacokinetics of fosfomycin from urine concentrations after oral administration of calcium fosfomycin to healthy women . The results showed that oral calcium fosfomycin at a dose level of 1000 mg every 8 h provides urine concentrations sufficient to ensure efficacy for the treatment of UTIs in women .

Broad Spectrum Antibiotic

Fosfomycin calcium hydrate is a broad-spectrum antibiotic, active against both gram-positive and gram-negative bacteria . This makes it a potential candidate for treating a variety of bacterial infections beyond UTIs .

Treatment of Multidrug-Resistant Bacteria

Fosfomycin calcium hydrate has shown potential in treating complicated infections with multidrug-resistant bacteria . Its low molecular weight and unique mechanism of action, which involves irreversibly inhibiting an early stage in cell wall synthesis, make it effective against several bacteria, including multidrug-resistant Gram-negative bacteria .

Combination Therapy

Fosfomycin calcium hydrate has been found to have a synergistic effect when used in combination with other antimicrobial agents that act via a different mechanism of action . This allows for reduced dosages and lower toxicity .

Treatment of Infections in Various Body Tissues

Due to its extensive tissue penetration, fosfomycin may be indicated for infections of the CNS, soft tissues, bone, lungs, and abscesses .

Potential Treatment for Salmonella

There is emerging interest in the use of fosfomycin calcium hydrate for the treatment of Salmonella, particularly ciprofloxacin- and tigecycline-resistant ESBL-producing S. Kentucky ST198.2-2 strains .

These are just a few of the many potential applications of Fosfomycin calcium hydrate in scientific research and medical treatment. As with any drug, further studies are needed to fully understand its pharmacological properties and potential uses .

Wirkmechanismus

Target of Action

Fosfomycin calcium hydrate primarily targets Peptidoglycan , a critical component of the bacterial cell wall . This compound is effective against both Gram-positive and Gram-negative bacteria .

Mode of Action

Fosfomycin is a phosphonic acid derivative that inhibits bacterial wall synthesis by inactivating the enzyme, pyruvyl transferase . This enzyme is crucial in the synthesis of cell walls by bacteria. Fosfomycin’s interaction with its target leads to the inhibition of the initial step in peptidoglycan biosynthesis by blocking the enzyme, MurA .

Biochemical Pathways

Fosfomycin affects the peptidoglycan biosynthesis pathway . It inhibits the initial step in this pathway by blocking the enzyme MurA, thereby preventing the formation of bacterial cell walls . This action disrupts the integrity of the bacterial cell wall, leading to bacterial death .

Pharmacokinetics

Fosfomycin is administered orally and has a low oral bioavailability . It is cleared via the kidneys, with the accumulated fraction of fosfomycin excreted in urine being around 18% . This is consistent with its low oral bioavailability and its almost exclusively renal clearance by glomerular filtration as unchanged drug . The pharmacokinetics of fosfomycin from urine concentrations after oral administration of calcium fosfomycin to healthy women have been evaluated .

Result of Action

The primary result of fosfomycin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial death . By disrupting the integrity of the bacterial cell wall, fosfomycin causes the bacteria to become structurally compromised, leading to their death .

Action Environment

Fosfomycin’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it has been shown to act synergistically with other antibiotics against clinically relevant bacteria . There is also growing interest in the potential of fosfomycin to treat more complex infections since it has retained activity against many difficult-to-treat strains of bacteria .

Eigenschaften

IUPAC Name |

calcium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7O4P.Ca.H2O/c1-2-3(7-2)8(4,5)6;;/h2-3H,1H3,(H2,4,5,6);;1H2/q;+2;/p-2/t2-,3+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSHCINMVQZDXTG-JSTPYPERSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(O1)P(=O)([O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](O1)P(=O)([O-])[O-].O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60181066 | |

| Record name | Fosfomycin calcium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fosfomycin calcium hydrate | |

CAS RN |

26469-67-0 | |

| Record name | Fosfomycin calcium hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026469670 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosfomycin calcium hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60181066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSFOMYCIN CALCIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T330QG2NYS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-3,5-dimethyl-6-[(1R,2'S,6S,7S,8R)-1,3,5-trimethyl-8-(4-nitrophenyl)spiro[bicyclo[4.2.0]octa-2,4-diene-7,4'-oxolane]-2'-yl]pyran-4-one](/img/structure/B1251311.png)